molecular formula C14H10Cl3F3N4O B2482282 (Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide CAS No. 338395-59-8

(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide

Cat. No.: B2482282
CAS No.: 338395-59-8
M. Wt: 413.61
InChI Key: BHZGMBDAKNWMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N'-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide is a complex heterocyclic compound featuring a pyridine core substituted with chlorine and trifluoromethyl groups, an ethanimidamide linker, and a 2,4-dichlorophenoxy moiety. This compound is identified by synonyms such as N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(2,4-dichlorophenyl)sulfanyl]ethanehydrazonamide and CAS registry number 338395-99-6 .

Properties

IUPAC Name

N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(2,4-dichlorophenoxy)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3F3N4O/c15-8-1-2-11(9(16)4-8)25-6-12(21)23-24-13-10(17)3-7(5-22-13)14(18,19)20/h1-5H,6H2,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZGMBDAKNWMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OC/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 2,4-dichlorophenol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often involve the use of polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its halogenated structure may influence its binding affinity to proteins and enzymes, making it a candidate for drug discovery and development .

Medicine

In medicine, (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for the synthesis of active ingredients in pesticides and drugs .

Mechanism of Action

The mechanism of action of (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms may enhance its binding affinity, leading to the inhibition or activation of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomer: (E)-N'-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide

The (E)-isomer of a related compound, CAS 339029-44-6 , shares the pyridine backbone with chloro and trifluoromethyl substituents but differs in its substituents and stereochemistry. Key distinctions include:

  • Functional groups: The (E)-isomer lacks the 2,4-dichlorophenoxy group and instead incorporates an N,N-dimethylmethanimidamide moiety.
Table 1: Structural and Commercial Comparison of (Z) and (E) Isomers
Property (Z)-Target Compound (E)-Isomer (CAS 339029-44-6)
Core structure Pyridine + ethanimidamide Pyridine + dimethylmethanimidamide
Substituents 2,4-Dichlorophenoxy N,N-dimethyl group
Stereochemistry Z-configuration E-configuration
Commercial price (per gram) Not available €1,538.00

Heterocyclic Analog: 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one

This compound (CAS 27314-13-2 ) shares functional motifs with the target molecule but differs in its heterocyclic framework:

  • Substituents: The 3-(trifluoromethyl)phenyl group and chloro-methylamino substitution pattern may influence solubility and target interactions.
  • Biological relevance: Pyridazinone derivatives are known for herbicidal and cardiovascular activities, suggesting divergent applications compared to the pyridine-based target compound .
Table 2: Structural Comparison with Pyridazinone Analog
Property (Z)-Target Compound Pyridazinone Analog (CAS 27314-13-2)
Heterocyclic core Pyridine Pyridazinone
Key substituents Cl, CF₃, 2,4-dichlorophenoxy Cl, CF₃, methylamino
Potential applications Undisclosed (likely agrochemical) Herbicides, pharmaceuticals

Functional Group Analog: 3-Chloro-N-phenyl-phthalimide

  • Application: Used in synthesizing polyimide monomers, emphasizing thermal stability and polymer compatibility .

Key Findings and Implications

  • Stereochemistry matters : The (E)-isomer’s distinct pricing and substituents suggest specialized applications, though pharmacological comparisons are lacking.
  • Heterocyclic framework dictates function: Pyridazinone analogs demonstrate how core structural changes shift utility from agrochemicals to pharmaceuticals.
  • Halogenation trends : Chlorine and trifluoromethyl groups are recurring motifs, likely enhancing stability and target binding across analogs.

Biological Activity

(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyridine ring : A chlorinated and trifluoromethyl-substituted pyridine.
  • Ethanimidamide group : Contributes to its biological activity.
  • Dichlorophenoxy moiety : Enhances lipophilicity and potentially affects binding affinity.
PropertyValue
IUPAC Name(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide
Molecular FormulaC13H11ClF3N4O
Molecular Weight315.7 g/mol
CAS Number338418-74-9

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study found that derivatives of pyridine can inhibit bacterial growth, suggesting that (Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide may also possess such effects. The mechanism is likely related to interference with bacterial cell wall synthesis or function.

Anticancer Properties

Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. The presence of the trifluoromethyl group is thought to enhance the compound's potency against various cancer types by increasing its ability to penetrate cellular membranes and interact with intracellular targets.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, it may act as a competitive inhibitor of certain kinases, which are critical in signaling pathways for cell proliferation and survival.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • Objective : To evaluate the cytotoxicity of (Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide against human cancer cell lines.
    • Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Results : The compound demonstrated a dose-dependent decrease in cell viability across multiple cancer types, including breast and lung cancers.
  • Antimicrobial Efficacy Testing
    • Objective : To test the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Method : Agar diffusion method was employed to determine the minimum inhibitory concentration (MIC).
    • Results : Significant inhibition zones were observed, indicating potent antimicrobial activity.

The biological activity of (Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide is hypothesized to involve:

  • Cell Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes.
  • Enzyme Inhibition : Targeting specific enzymes critical for microbial survival and cancer cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide, and how can intermediates be purified?

  • Methodological Answer : Multi-step synthesis typically begins with halogenated pyridine precursors. For example, coupling reactions between 3-chloro-5-(trifluoromethyl)pyridin-2-amine and dichlorophenoxy ethanimidamide intermediates under reflux in aprotic solvents (e.g., DMF or THF) are common. Purification employs column chromatography with silica gel and gradient elution (hexane/ethyl acetate). Characterization via 1H^1H-NMR and LC-MS ensures intermediate integrity .

Q. How can the Z-configuration of the ethanimidamide moiety be confirmed experimentally?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. Irradiation of the imine proton in the 1H^1H-NMR spectrum and observation of NOE correlations with adjacent protons (e.g., pyridinyl or phenoxy groups) distinguish Z/E isomers. X-ray crystallography may further resolve ambiguities if single crystals are obtainable .

Q. What stability assessments are recommended for this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies in solution (DMSO, ethanol) and solid states should monitor degradation via HPLC at 25°C, 4°C, and -20°C over 30 days. Hydrolytic stability is tested at pH 2–9. Oxidative stability is assessed using H2O2H_2O_2-spiked solutions. Data are analyzed for % purity loss and degradation product identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in 13C^{13}C-NMR)?

  • Methodological Answer : Discrepancies may arise from tautomerism or paramagnetic impurities. Use ^{1H-13C^{13}C-HSQC and HMBC NMR to assign ambiguous signals. Compare experimental data with DFT-simulated spectra (software: Gaussian or ORCA). For impurities, employ preparative HPLC to isolate minor components and re-analyze .

Q. What experimental designs are suitable for probing the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) with recombinant enzymes (e.g., cytochrome P450 isoforms). Include positive controls (known inhibitors) and measure IC50_{50} values. For target identification, combine affinity chromatography (bait: immobilized compound) with proteomic analysis of bound proteins .

Q. How can regioselectivity challenges during pyridine functionalization be addressed?

  • Methodological Answer : Directing groups (e.g., -NH2_2) or transition-metal catalysts (Pd/Cu) enhance regioselectivity. For example, Suzuki-Miyaura coupling with boronic acids at the 2-position of pyridine is optimized using Pd(PPh3 _3)4_4 and K2 _2CO3_3 in toluene/water .

Pharmacological & Mechanistic Questions

Q. What strategies validate the structure-activity relationship (SAR) for analogs with modified dichlorophenoxy groups?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., -OCH3_3, -CF3_3) on the phenoxy ring. Test in cytotoxicity assays (MTT) against cancer cell lines (e.g., HeLa, MCF-7). Correlate logP (HPLC-measured) with IC50_{50} to assess hydrophobicity-activity relationships .

Q. How can solubility limitations in aqueous buffers be mitigated for in vivo studies?

  • Methodological Answer : Use co-solvents (e.g., PEG-400/Cremophor EL) or formulate as cyclodextrin complexes. For salt formation, screen with hydrochloric, citric, or succinic acids. Assess solubility via shake-flask method and validate bioavailability in rodent models .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting results in antimicrobial assays (e.g., Gram-positive vs. Gram-negative activity)?

  • Methodological Answer : Test against isogenic bacterial strains (e.g., E. coli with/without efflux pumps). Use checkerboard assays to identify synergies with antibiotics (e.g., ciprofloxacin). Confirm membrane permeability via fluorescent dye uptake assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.